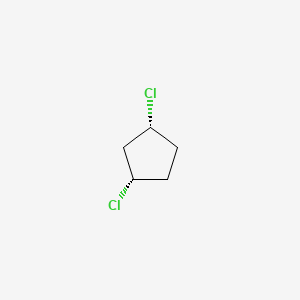
cis-1,3-Dichlorocyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1,3-Dichlorocyclopentane: is an organic compound that belongs to the class of disubstituted cycloalkanes It is a stereoisomer of 1,3-dichlorocyclopentane, where the two chlorine atoms are positioned on the same side of the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-dichlorocyclopentane typically involves the chlorination of cyclopentane. One common method is the free radical chlorination, where cyclopentane is exposed to chlorine gas under ultraviolet light. This process leads to the formation of various chlorinated cyclopentane derivatives, including this compound. The reaction conditions, such as temperature and light intensity, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more controlled and efficient methods, such as catalytic chlorination. This process uses specific catalysts to enhance the selectivity and yield of the desired isomer. Additionally, separation techniques like distillation and crystallization are employed to purify the product.
Analyse Chemischer Reaktionen
Types of Reactions: cis-1,3-Dichlorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of dihydroxycyclopentane.
Reduction Reactions: The compound can be reduced to cyclopentane using reducing agents like lithium aluminum hydride.
Elimination Reactions: Under certain conditions, the chlorine atoms can be eliminated to form cyclopentene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Substitution: 1,3-Dihydroxycyclopentane.
Reduction: Cyclopentane.
Elimination: Cyclopentene.
Wissenschaftliche Forschungsanwendungen
cis-1,3-Dichlorocyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a model compound in stereochemical studies.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of cis-1,3-dichlorocyclopentane involves its interaction with specific molecular targets. The chlorine atoms in the compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the compound’s reactivity and its ability to interact with other molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
trans-1,3-Dichlorocyclopentane: The trans isomer, where the chlorine atoms are on opposite sides of the ring.
1,2-Dichlorocyclopentane: Another isomer with chlorine atoms on adjacent carbon atoms.
1,1-Dichlorocyclopentane: A structural isomer with both chlorine atoms on the same carbon atom.
Uniqueness: cis-1,3-Dichlorocyclopentane is unique due to its specific spatial arrangement of chlorine atoms, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, physical properties, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
| 26688-51-7 | |
Molekularformel |
C5H8Cl2 |
Molekulargewicht |
139.02 g/mol |
IUPAC-Name |
(1R,3S)-1,3-dichlorocyclopentane |
InChI |
InChI=1S/C5H8Cl2/c6-4-1-2-5(7)3-4/h4-5H,1-3H2/t4-,5+ |
InChI-Schlüssel |
QYWOIFALWOFUTQ-SYDPRGILSA-N |
Isomerische SMILES |
C1C[C@@H](C[C@@H]1Cl)Cl |
Kanonische SMILES |
C1CC(CC1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)

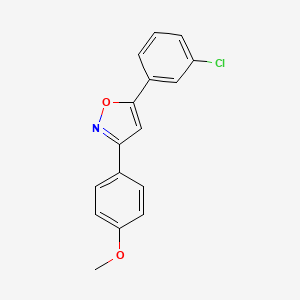
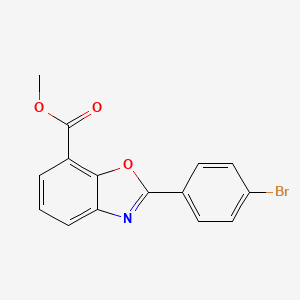
![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)
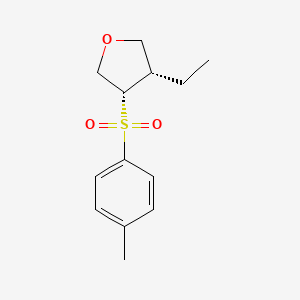

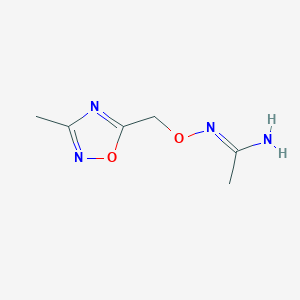
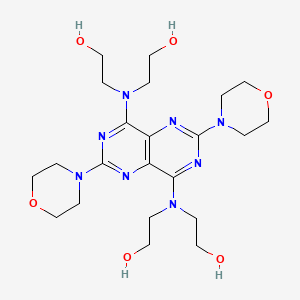
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
